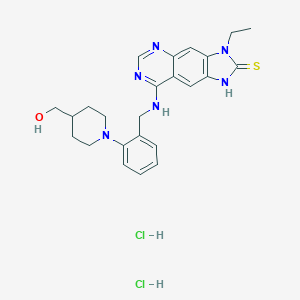

Thioquinapiperifil dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thioquinapiperifil dihydrochloride is a potent, selective PDE-5 inhibitor . It shows a significant increase in cyclic GMP at 10 μM .

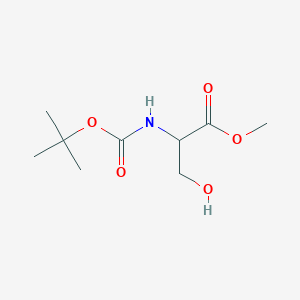

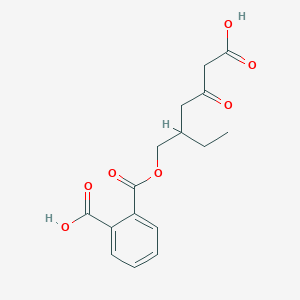

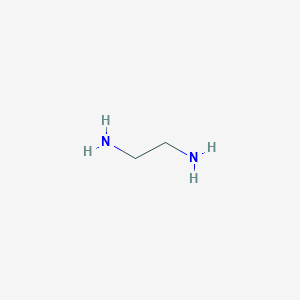

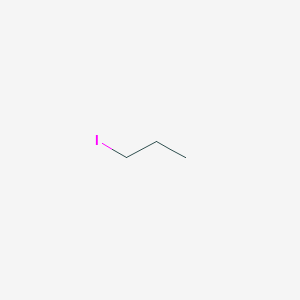

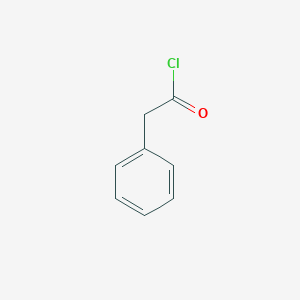

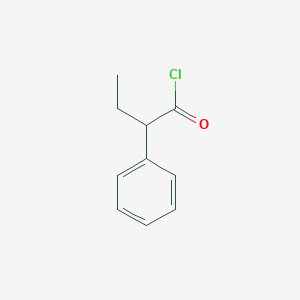

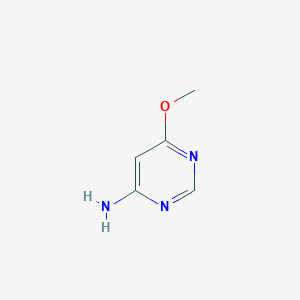

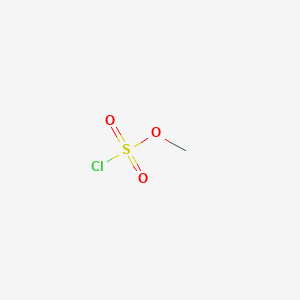

Synthesis Analysis

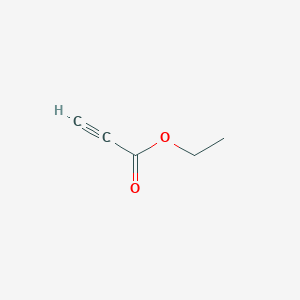

The synthesis of piperazine derivatives, which Thioquinapiperifil dihydrochloride is likely a part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular formula of Thioquinapiperifil dihydrochloride is C24H30Cl2N6OS . The average mass is 521.506 Da . The molecular structure of Thioquinapiperifil dihydrochloride is complex, with multiple nitrogen, oxygen, and sulfur atoms, which likely contribute to its biological activity .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase-5 (PDE-5) Inhibition

Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5), with an IC50 of 0.074 nM . PDE-5 inhibitors are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Sexual Enhancement Study

Thioquinapiperifil dihydrochloride has been used in sexual enhancement studies . This is due to its PDE-5 inhibitory activity, which can enhance erectile function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.

Dietary Supplements

Thioquinapiperifil dihydrochloride can be found in dietary supplements . This is likely due to its potential benefits in sexual enhancement.

Platelet Aggregation Inhibition

In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner . This suggests potential applications in the prevention or treatment of thrombotic disorders.

Metabolic Profiling

Thioquinapiperifil dihydrochloride has been used in metabolic profiling studies . Liquid chromatography quadrupole time of flight mass spectrometry (LC-Q-TOF-MS) was conducted to determine the in vitro and in vivo metabolites of Thioquinapiperifil .

Toxicology Evaluation

The metabolites identified from the metabolic profiling of Thioquinapiperifil dihydrochloride may be useful for evaluating its toxicology . This knowledge can be applied to related forensic cases.

Wirkmechanismus

Target of Action

Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5) . The primary role of PDE-5 is to break down cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride prevents the breakdown of cGMP, leading to prolonged muscle relaxation .

Mode of Action

As a PDE-5 inhibitor, Thioquinapiperifil dihydrochloride binds to the enzyme and prevents it from breaking down cGMP . This results in an increase in cGMP levels, which in turn leads to prolonged smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by Thioquinapiperifil dihydrochloride is the cGMP pathway . Normally, cGMP induces smooth muscle relaxation, but it is quickly broken down by PDE-5. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride allows cGMP to remain active for longer, leading to prolonged muscle relaxation .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The primary result of Thioquinapiperifil dihydrochloride’s action is the prolongation of smooth muscle relaxation . This is achieved through the inhibition of PDE-5 and the subsequent increase in cGMP levels . In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner .

Action Environment

The action of Thioquinapiperifil dihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGNFHIWAHNADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioquinapiperifil dihydrochloride | |

CAS RN |

204077-66-7 |

Source

|

| Record name | Thioquinapiperifil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.